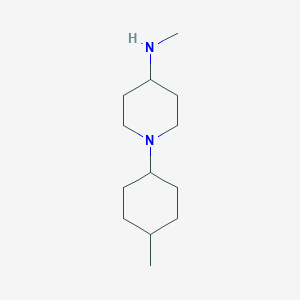

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Description

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a tertiary amine derivative featuring a piperidine core substituted with a methyl group at the nitrogen atom and a 4-methylcyclohexyl moiety at the 1-position. Piperidine derivatives are widely explored for their biological activities, including anticancer, CNS modulation, and enzyme inhibition properties .

Properties

IUPAC Name |

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11-3-5-13(6-4-11)15-9-7-12(14-2)8-10-15/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZORLMCLKATJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCC(CC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine likely involves the following key steps:

Preparation of the cyclohexylamine precursor : This is commonly achieved via rearrangement or reduction of cyclohexyl derivatives. For instance, a method similar to the preparation of trans-4-methylcyclohexylamine involves rearrangement reactions starting from trans-4-methylcyclohexane formic acid, utilizing sodium azide and protonic acids, as described in patent CN102001950A.

Formation of the piperidine ring : The core piperidine structure can be synthesized through cyclization reactions, such as the reductive amination of suitable aldehydes or ketones with ammonia or primary amines, followed by ring closure.

Introduction of the N-methyl group : Methylation of the piperidine nitrogen is typically performed using methylating agents like methyl iodide or dimethyl sulfate under basic conditions, ensuring selective N-methylation.

Attachment of the 4-methylcyclohexyl group : This step involves nucleophilic substitution or coupling reactions, where the 4-methylcyclohexyl moiety is attached to the piperidine ring, possibly via a suitable linker or direct substitution if functional groups permit.

Research Findings and Data Tables

While direct experimental data specific to This compound are scarce, related studies provide valuable insights:

- Synthesis of similar piperidine derivatives often report yields ranging from 70% to 90%, with purification via chromatography or distillation.

- Reaction conditions typically involve moderate temperatures (25–80°C), inert atmospheres (nitrogen or argon), and solvents like ethanol, dichloromethane, or acetonitrile.

- Methylation reactions are highly selective when using methyl iodide or dimethyl sulfate, with reaction times of 1–4 hours.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxide derivatives, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine has been studied for its potential therapeutic effects. Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors. For instance, it has shown promise as an inhibitor of the main protease (Mpro) of coronaviruses, suggesting its potential use in antiviral drug development .

Case Study:

A study investigating 1,4,4-trisubstituted piperidines demonstrated that modifications to the piperidine structure could enhance inhibitory activity against viral proteases. This compound was among the compounds evaluated, revealing modest inhibition but warranting further optimization for better efficacy .

Neuropharmacology

The compound's interaction with nociceptin receptors has been explored, indicating potential applications in pain management and neuropharmacological therapies. Its ability to modulate receptor activity presents opportunities for developing novel analgesics .

Chemical Manufacturing

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it a valuable component in producing specialty chemicals and polymers .

Emulsification Processes

The compound has been incorporated into formulations for perfluorocarbon emulsions used in medical applications such as blood substitutes and oxygen carriers. Studies show that emulsions containing this compound can enhance oxygen delivery in hypoxic conditions, making it relevant for treating ischemic injuries .

Data Table: Applications Overview

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agent | Inhibits coronavirus protease; requires optimization |

| Neuropharmacology | Pain management | Modulates nociceptin receptors |

| Chemical Manufacturing | Intermediate for specialty chemicals | Valuable in polymer synthesis |

| Medical Applications | Perfluorocarbon emulsions | Enhances oxygen delivery; used in blood substitutes |

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The compound’s structural uniqueness lies in its 4-methylcyclohexyl group, which confers steric bulk and lipophilicity. Comparisons with related derivatives highlight key differences:

*Note: Properties for the target compound are inferred from analogous structures.

Physicochemical Properties

- Lipophilicity : The 4-methylcyclohexyl group likely increases logP compared to smaller substituents (e.g., pyrimidinyl in or benzyl in ), enhancing blood-brain barrier permeability.

- Mass Spectrometry : Cyclohexyl-containing analogs in show characteristic [M+H]+ peaks (e.g., m/z 198 for cyclohexan-1-amine derivatives), while pyrimidinyl derivatives in exhibit distinct fragmentation patterns (e.g., m/z 188.26) .

Analytical Challenges and Differentiation

- Regioisomer Separation : As seen in , separation of structurally similar amines (e.g., N-methyl-1-(3-methoxyphenyl)- vs. 4-methoxyphenyl-propanamine) requires optimized chromatography (e.g., Supelcosil ABZ+Plus column with acetonitrile gradients). The target compound’s 4-methylcyclohexyl group would necessitate similar strategies for purity analysis .

- NMR Characterization : Cyclohexyl protons in the target compound would show distinct δ 1.0–2.5 ppm shifts (cf. cyclohexan-1-amine in ), while N-methyl groups resonate near δ 2.2–2.5 ppm .

Biological Activity

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

CAS Number: 1096836-70-2

The synthesis of this compound typically involves reductive amination of 4-methylcyclohexanone with N-methylpiperidine, utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against a range of pathogens.

- Anticancer Activity: Research indicates that this compound may inhibit tumor cell proliferation and migration.

The biological effects of this compound are thought to result from its interaction with specific molecular targets, such as receptors or enzymes involved in cellular signaling pathways. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of key enzymes in cancer cell metabolism .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperidine derivatives highlighted the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard disc diffusion methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation and migration of various cancer cell lines. For instance, a recent study utilized MTT assays to assess cell viability and colony formation assays to evaluate long-term proliferation effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

The compound's mechanism appears to involve inducing apoptosis through the activation of ferroptosis pathways, as indicated by increased reactive oxygen species (ROS) levels and downregulation of antioxidant proteins such as SLC7A11 and GPX4 .

Case Studies

-

Study on Tumor Cell Proliferation:

A recent investigation into the effects of this compound on tumor cells demonstrated significant inhibition of proliferation and migration. The study utilized flow cytometry to measure lipid peroxidation levels indicative of ferroptosis, revealing a correlation between treatment concentration and cell death rates . -

Antimicrobial Efficacy Assessment:

A comparative study on piperidine derivatives evaluated their antimicrobial properties against clinical isolates. This compound showed promising results, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.